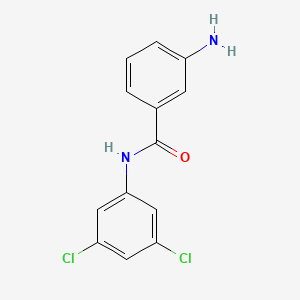

3-Amino-N-(3,5-dichlorophenyl)benzamide

CAS No.: 176032-83-0

Cat. No.: VC2275811

Molecular Formula: C13H10Cl2N2O

Molecular Weight: 281.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 176032-83-0 |

|---|---|

| Molecular Formula | C13H10Cl2N2O |

| Molecular Weight | 281.13 g/mol |

| IUPAC Name | 3-amino-N-(3,5-dichlorophenyl)benzamide |

| Standard InChI | InChI=1S/C13H10Cl2N2O/c14-9-5-10(15)7-12(6-9)17-13(18)8-2-1-3-11(16)4-8/h1-7H,16H2,(H,17,18) |

| Standard InChI Key | HBCOHEVMVROZHW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

3-Amino-N-(3,5-dichlorophenyl)benzamide is a chemical compound identified by the CAS number 176032-83-0. It belongs to the benzamide class of compounds, characterized by the presence of a benzene ring attached to an amide functional group. The compound has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.13 g/mol. Its structure features a benzamide core with an amino group at the 3-position of the benzene ring and a 3,5-dichlorophenyl moiety attached to the amide nitrogen.

Physical and Chemical Properties

The physical and chemical properties of 3-Amino-N-(3,5-dichlorophenyl)benzamide are largely determined by its functional groups. The presence of an amino group, an amide linkage, and chlorine atoms contributes to its chemical reactivity and potential interactions in biological systems. The compound's IUPAC name is 3-amino-N-(3,5-dichlorophenyl)benzamide, which accurately describes its structural arrangement.

Structural Identifiers

For precise identification and database referencing, the compound is associated with several standard chemical identifiers, as presented in the table below:

| Identifier Type | Value |

|---|---|

| CAS Number | 176032-83-0 |

| Molecular Formula | C13H10Cl2N2O |

| Molecular Weight | 281.13 g/mol |

| Standard InChI | InChI=1S/C13H10Cl2N2O/c14-9-5-10(15)7-12(6-9)17-13(18)8-2-1-3-11(16)4-8/h1-7H,16H2,(H,17,18) |

| Standard InChIKey | HBCOHEVMVROZHW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

These identifiers ensure accurate cross-referencing across chemical databases and literature, enabling researchers to unambiguously identify the compound in various contexts.

Synthesis and Preparation Methods

The synthesis of 3-Amino-N-(3,5-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichloroaniline with benzoyl chloride or a similar benzoyl derivative in the presence of a base. This reaction forms the critical amide bond between the amine and carboxylic acid components, which is essential for the compound's structure and subsequent properties.

Synthetic Route

The standard synthetic approach follows a general amidation reaction, where the nucleophilic amine group of 3,5-dichloroaniline attacks the carbonyl carbon of the benzoyl chloride. The reaction proceeds with the elimination of HCl, which is neutralized by the base present in the reaction mixture. The synthesis can be represented by the following reaction scheme:

3,5-dichloroaniline + 3-aminobenzoyl chloride → 3-Amino-N-(3,5-dichlorophenyl)benzamide + HCl

This synthetic pathway is analogous to that used for related compounds, such as 3-amino-N-(2,5-dichlorophenyl)benzamide, which instead utilizes 2,5-dichloroaniline as a starting material.

Purification Methods

Following synthesis, the compound typically requires purification to remove reaction by-products and unreacted starting materials. Common purification techniques for this class of compounds include recrystallization from appropriate solvents, column chromatography, and washing procedures to remove water-soluble impurities. High-purity 3-Amino-N-(3,5-dichlorophenyl)benzamide is essential for research applications, particularly in pharmaceutical studies.

Structural Analogs and Comparative Analysis

3-Amino-N-(3,5-dichlorophenyl)benzamide belongs to a family of structurally related compounds that differ in the position of functional groups or substituents. Understanding these structural relationships is important for comprehending the compound's properties and potential applications.

Comparison with Structural Isomers

Several structural isomers of the compound exist, including 2-amino-N-(3,5-dichlorophenyl)benzamide and 3-amino-N-(2,5-dichlorophenyl)benzamide . These compounds differ in either the position of the amino group on the benzene ring or the arrangement of chlorine atoms on the phenyl ring. The table below compares key features of these structural analogs:

| Compound | CAS Number | Structural Difference | Molecular Weight |

|---|---|---|---|

| 3-Amino-N-(3,5-dichlorophenyl)benzamide | 176032-83-0 | Reference compound | 281.13 g/mol |

| 2-Amino-N-(3,5-dichlorophenyl)benzamide | 16769339 | Amino group at position 2 | 281.13 g/mol |

| 3-Amino-N-(2,5-dichlorophenyl)benzamide | 886723-25-7 | Chlorine atoms at positions 2,5 | 281.14 g/mol |

These structural variations can significantly influence the compounds' chemical reactivity, physical properties, and potential biological activities .

Structure-Activity Considerations

The position of functional groups in these compounds can have profound effects on their biological activity and pharmaceutical potential. For example:

-

The position of the amino group (ortho, meta, or para) can affect the electron distribution in the molecule, influencing its reactivity and binding properties.

-

The arrangement of chlorine atoms on the phenyl ring can impact the compound's lipophilicity, steric properties, and electronic characteristics.

-

These structural differences may translate into varying affinities for biological targets, potentially resulting in different pharmacological profiles.

Such structure-activity considerations are crucial for the rational design of new compounds with enhanced properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume